SNNF(N-Me)GA(N-Me)ILSS

Beschreibung

Eigenschaften

Molekularformel |

C45H72N12O16 |

|---|---|

Molekulargewicht |

1037.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C45H72N12O16/c1-8-23(4)36(42(69)52-27(14-22(2)3)38(65)54-31(20-59)41(68)55-32(21-60)45(72)73)57(7)43(70)24(5)49-35(63)18-56(6)44(71)30(15-25-12-10-9-11-13-25)53-40(67)29(17-34(48)62)51-39(66)28(16-33(47)61)50-37(64)26(46)19-58/h9-13,22-24,26-32,36,58-60H,8,14-21,46H2,1-7H3,(H2,47,61)(H2,48,62)(H,49,63)(H,50,64)(H,51,66)(H,52,69)(H,53,67)(H,54,65)(H,55,68)(H,72,73)/t23-,24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |

InChI-Schlüssel |

WWALJTFFTRHQPN-SGBVZERGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SNNF(N-Me)GA(N-Me)ILSS: A Modified Peptide with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNNF(N-Me)GA(N-Me)ILSS is a synthetic, doubly N-methylated peptide derived from a segment of the human Islet Amyloid Polypeptide (IAPP), also known as amylin. The parent sequence, SNNFGAILSS, corresponds to residues 20-29 of IAPP, a region known to be critical for the amyloid fibril formation implicated in the pathology of type 2 diabetes. The strategic N-methylation at the Glycine (G) and Isoleucine (I) residues is a targeted modification designed to alter the peptide's physicochemical properties, primarily to inhibit aggregation and reduce the cytotoxicity associated with the parent IAPP fragment. This guide provides a comprehensive overview of SNNF(N-Me)GA(N-Me)ILSS, including its synthesis, mechanism of action, and the experimental protocols used for its characterization.

Core Concepts: N-Methylation in Peptide Drug Development

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification imparts several advantageous characteristics:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down the degradation of the peptide in biological systems and thereby increasing its in vivo half-life.

-

Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a peptide, which can lead to improved absorption and cell membrane permeability.

-

Conformational Rigidity: The rotation around the Cα-N bond is restricted, which can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target.

-

Reduced Aggregation: The disruption of the hydrogen bonding network necessary for the formation of β-sheets is a primary reason for using N-methylation in the context of amyloidogenic peptides like IAPP fragments.

SNNF(N-Me)GA(N-Me)ILSS: Structure and Properties

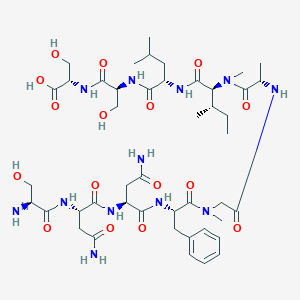

The peptide SNNF(N-Me)GA(N-Me)ILSS has the following sequence:

Ser-Asn-Asn-Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu-Ser-Ser

The N-methylation at the Glycine and Isoleucine residues disrupts the regular hydrogen bonding pattern that is essential for the formation of the cross-β-sheet structures characteristic of amyloid fibrils. While specific quantitative data for this exact peptide is not extensively published, studies on similar N-methylated IAPP fragments have demonstrated a significant reduction in aggregation potential and a corresponding decrease in cytotoxicity.

Table 1: Physicochemical Properties of SNNF(N-Me)GA(N-Me)ILSS

| Property | Value |

| Molecular Formula | C45H72N12O16 |

| Molecular Weight | 1037.12 g/mol |

| Amino Acid Sequence | Ser-Asn-Asn-Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu-Ser-Ser |

| Modifications | N-methylation at Glycine and Isoleucine |

Mechanism of Action: Inhibition of Amyloid Aggregation

The primary proposed mechanism of action for SNNF(N-Me)GA(N-Me)ILSS is the inhibition of IAPP amyloid fibril formation. The aggregation of IAPP is a nucleation-dependent process that leads to the formation of toxic oligomers and mature fibrils, which are implicated in pancreatic β-cell death in type 2 diabetes.

SNNF(N-Me)GA(N-Me)ILSS is thought to interfere with this process in the following ways:

-

Capping of Growing Fibrils: The N-methylated peptide can bind to the ends of growing IAPP fibrils, but due to the steric hindrance of the methyl groups, it cannot be incorporated in a way that allows for further elongation. This "capping" effectively halts the growth of the fibril.

-

Disruption of Oligomer Formation: The modified peptide may interact with IAPP monomers or early-stage oligomers, preventing them from adopting the β-sheet conformation necessary for further aggregation.

-

Reduced Self-Aggregation: Due to the N-methylation, SNNF(N-Me)GA(N-Me)ILSS itself has a significantly lower propensity to self-aggregate, preventing it from contributing to the formation of amyloid plaques.

Signaling Pathways Implicated in IAPP-Induced Cytotoxicity

The cytotoxicity of IAPP aggregates is a complex process that involves the activation of several cellular stress and apoptotic pathways. While the direct effects of SNNF(N-Me)GA(N-Me)ILSS on these pathways have not been detailed, its role as an aggregation inhibitor suggests it would prevent their activation. Key pathways affected by IAPP toxicity include:

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded IAPP can trigger the unfolded protein response (UPR), leading to ER stress and, if unresolved, apoptosis.

-

Oxidative Stress: IAPP aggregation is associated with the production of reactive oxygen species (ROS), which can damage cellular components and activate stress-activated protein kinase pathways like JNK.

-

Mitochondrial Dysfunction: IAPP oligomers can interact with and disrupt mitochondrial membranes, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

-

Caspase Activation: The culmination of these stress pathways often leads to the activation of caspases, a family of proteases that execute the apoptotic program.

Below is a simplified representation of the IAPP-induced apoptotic pathway, which SNNF(N-Me)GA(N-Me)ILSS is designed to inhibit.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and evaluation of SNNF(N-Me)GA(N-Me)ILSS and similar peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Objective: To chemically synthesize the SNNF(N-Me)GA(N-Me)ILSS peptide.

Methodology:

-

Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.

-

N-Methylation: For the introduction of the N-methyl group, a different strategy is employed. After coupling the preceding amino acid (e.g., Phe before Gly), the Fmoc group is removed. The exposed amine is then subjected to a two-step process:

-

Nosylation: The amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base.

-

Mitsunobu Reaction: The resulting sulfonamide is then methylated using a methylating agent like methyl p-toluenesulfonate under Mitsunobu conditions.

-

Nosyl Deprotection: The nosyl group is removed with a thiol, such as β-mercaptoethanol, and a base to reveal the N-methylated amine.

-

-

Iterative Cycles: The steps of deprotection and coupling are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

-

Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, and the resulting solid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.

Thioflavin T (ThT) Aggregation Assay

Objective: To quantify the extent of amyloid fibril formation in the presence and absence of SNNF(N-Me)GA(N-Me)ILSS.

Methodology:

-

Reagent Preparation:

-

A stock solution of IAPP is prepared by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, followed by lyophilization to remove the solvent. The peptide is then reconstituted in a buffer such as phosphate-buffered saline (PBS) or Tris buffer at the desired pH (typically 7.4).

-

A stock solution of Thioflavin T (ThT) is prepared in the same buffer.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, solutions of IAPP are prepared at a final concentration typically in the low micromolar range (e.g., 10-25 µM).

-

For inhibition studies, varying concentrations of SNNF(N-Me)GA(N-Me)ILSS are added to the IAPP solutions.

-

Control wells containing only buffer, buffer with ThT, and the inhibitor with ThT are also prepared.

-

ThT is added to all wells to a final concentration of around 10-20 µM.

-

-

Incubation and Measurement:

-

The plate is incubated at 37°C with intermittent shaking in a plate reader.

-

ThT fluorescence is measured at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against time. A sigmoidal curve is characteristic of amyloid formation, with a lag phase, an exponential growth phase, and a plateau phase.

-

The inhibitory effect of SNNF(N-Me)GA(N-Me)ILSS is quantified by observing the reduction in the maximum fluorescence intensity and the increase in the lag time.

-

From a dose-response curve, an IC50 value (the concentration of inhibitor required to reduce the aggregation by 50%) can be calculated.

-

MTT Cell Viability Assay

Objective: To assess the cytoprotective effect of SNNF(N-Me)GA(N-Me)ILSS against IAPP-induced toxicity.

Methodology:

-

Cell Culture: Pancreatic β-cells (e.g., INS-1E or RIN-m5F) are cultured in appropriate media in a 96-well plate until they reach a suitable confluency.

-

Treatment:

-

The cells are treated with a toxic concentration of pre-aggregated IAPP (oligomers are generally considered the most toxic species).

-

In parallel, cells are co-treated with the toxic IAPP and varying concentrations of SNNF(N-Me)GA(N-Me)ILSS.

-

Control groups include untreated cells, cells treated with the inhibitor alone, and cells treated with the vehicle.

-

-

Incubation: The cells are incubated with the treatments for a period of 24-48 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The media is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of approximately 570 nm.

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

Cell viability is expressed as a percentage of the untreated control.

-

The protective effect of SNNF(N-Me)GA(N-Me)ILSS is determined by the increase in cell viability in the presence of the inhibitor compared to treatment with IAPP alone.

-

Conclusion

SNNF(N-Me)GA(N-Me)ILSS represents a promising strategy in the development of therapeutic agents against amyloid-related diseases, particularly type 2 diabetes. Its design, based on the targeted N-methylation of a key amyloidogenic fragment of IAPP, provides a rational approach to inhibiting fibril formation and mitigating cytotoxicity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this and similar modified peptides, paving the way for further research into their therapeutic potential. While more specific quantitative data on SNNF(N-Me)GA(N-Me)ILSS is needed to fully elucidate its efficacy and mechanism of action, the principles underlying its design are well-established in the field of peptide drug discovery.

The N-Methylated Peptide SNNF(N-Me)GA(N-Me)ILSS: A Technical Overview of its Role as an Inhibitor of Islet Amyloid Polypeptide Aggregation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide SNNF(N-Me)GA(N-Me)ILSS is a rationally designed, double N-methylated derivative of a segment of the human Islet Amyloid Polypeptide (IAPP). IAPP, a 37-residue hormone co-secreted with insulin by pancreatic β-cells, is the primary constituent of the amyloid plaques found in the pancreas of over 95% of patients with type II diabetes. The aggregation of IAPP into these amyloid fibrils is associated with β-cell dysfunction and death, contributing to the progression of the disease. The strategic N-methylation of the SNNFGAILSS sequence, a known amyloidogenic core of IAPP, renders the peptide non-amyloidogenic and confers upon it the ability to inhibit the aggregation and cytotoxicity of its parent sequence. This technical guide provides a comprehensive overview of the SNNF(N-Me)GA(N-Me)ILSS peptide, including its design rationale, inhibitory mechanism, and the experimental protocols used to characterize its activity.

Design Rationale and Mechanism of Action

The design of SNNF(N-Me)GA(N-Me)ILSS is rooted in a structure-based approach to disrupt the formation of β-sheets, which are the hallmark of amyloid fibrils. The native SNNFGAILSS sequence readily self-assembles into β-sheets, a process stabilized by intermolecular hydrogen bonds between the backbone amide (NH) and carbonyl (CO) groups of adjacent peptide strands.

In SNNF(N-Me)GA(N-Me)ILSS, methyl groups are selectively introduced onto the nitrogen atoms of the amide bonds of Glycine (G) and Isoleucine (I). This N-methylation sterically hinders the formation of the critical hydrogen bonds necessary for the extension of β-sheets. While one face of the peptide can still interact with the native IAPP sequence through its intact hydrogen-bonding sites, the other, N-methylated face acts as a "blocking" agent, terminating the propagation of the amyloid fibril. This targeted modification effectively transforms the amyloidogenic peptide into a potent inhibitor of amyloid formation.[1]

Quantitative Data Summary

The inhibitory effects of SNNF(N-Me)GA(N-Me)ILSS on the aggregation and cytotoxicity of the amyloidogenic IAPP fragment SNNFGAILSS have been demonstrated through various biophysical and cell-based assays. The following table summarizes the key findings from the foundational research by Kapurniotu et al. (2002).

| Assay | Parameter Measured | Result for SNNFGAILSS (Control) | Result for SNNF(N-Me)GA(N-Me)ILSS | Inhibitory Effect |

| Circular Dichroism (CD) Spectroscopy | Secondary Structure | Predominantly β-sheet conformation | Random coil conformation | Prevents β-sheet formation |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Intermolecular β-sheet formation | Strong signal indicative of aggregation | No significant β-sheet signal | Inhibits aggregation |

| Electron Microscopy (EM) | Fibril Morphology | Dense network of amyloid fibrils | Amorphous, non-fibrillar structures | Prevents fibril formation |

| Cytotoxicity Assay (e.g., MTT or similar) | Cell Viability | Significant reduction in cell viability | No significant cytotoxicity | Inhibits the cytotoxic effects of the parent amyloidogenic peptide |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the characterization of SNNF(N-Me)GA(N-Me)ILSS.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Preparation: Start with a Rink Amide MBHA resin to obtain a C-terminally amidated peptide.

-

Amino Acid Coupling: Utilize Fmoc-protected amino acids. For the N-methylated residues, use Fmoc-(N-Me)Gly-OH and Fmoc-(N-Me)Ile-OH.

-

Coupling Reaction: For standard amino acids, use a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. For the sterically hindered N-methylated amino acids, a stronger coupling agent like HATU may be required, with extended coupling times.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of amyloid aggregation in the presence and absence of the inhibitor.

-

Reagent Preparation:

-

Prepare a stock solution of the amyloidogenic peptide (e.g., SNNFGAILSS or full-length IAPP) in a suitable solvent like DMSO and then dilute to the final concentration in a buffer such as phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a stock solution of the inhibitor peptide, SNNF(N-Me)GA(N-Me)ILSS, in a similar manner.

-

Prepare a Thioflavin T stock solution in the same buffer.

-

-

Assay Setup:

-

In a 96-well black plate, set up reactions containing the amyloidogenic peptide at a fixed concentration (e.g., 10-20 µM).

-

To test for inhibition, add varying concentrations of SNNF(N-Me)GA(N-Me)ILSS to the wells containing the amyloidogenic peptide.

-

Include controls with the amyloidogenic peptide alone, the inhibitor peptide alone, and buffer with ThT alone.

-

Add ThT to all wells to a final concentration of approximately 10-20 µM.

-

-

Data Acquisition:

-

Incubate the plate at 37°C in a plate reader with shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves. A decrease in the fluorescence signal and a lag in the aggregation kinetics in the presence of the inhibitor indicate its efficacy.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the ability of the N-methylated peptide to inhibit the cytotoxicity of the amyloidogenic peptide.

-

Cell Culture: Culture a relevant cell line (e.g., pancreatic INS-1E cells or a neuronal cell line like SH-SY5Y) in appropriate media in a 96-well plate until they reach a suitable confluency.

-

Peptide Preparation: Prepare solutions of the amyloidogenic peptide and the inhibitor peptide as described for the ThT assay. It is often necessary to pre-incubate the amyloidogenic peptide to form toxic oligomeric species.

-

Cell Treatment:

-

Treat the cells with the pre-incubated amyloidogenic peptide alone.

-

Co-incubate the cells with the amyloidogenic peptide and varying concentrations of the SNNF(N-Me)GA(N-Me)ILSS inhibitor.

-

Include controls of untreated cells, cells treated with the inhibitor alone, and cells treated with the vehicle.

-

Incubate the treated cells for a specified period (e.g., 24-48 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. An increase in cell viability in the co-incubated samples compared to those treated with the amyloidogenic peptide alone demonstrates the inhibitory effect of SNNF(N-Me)GA(N-Me)ILSS on cytotoxicity.

Visualizations

Proposed Mechanism of Inhibition

Caption: Proposed mechanism of amyloid inhibition by SNNF(N-Me)GA(N-Me)ILSS.

Experimental Workflow for Inhibitor Characterization

References

Navigating the Ghrelin Axis: A Technical Guide to the Biological Activity of Growth Hormone Secretagogue Receptor (GHSR) Antagonists

Disclaimer: The specific peptide SNNF(N-Me)GA(N-Me)ILSS is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the biological activity of peptide-based Growth Hormone Secretagogue Receptor (GHSR) antagonists as a class, drawing upon established research in the field. The data and methodologies presented are representative of those used to characterize GHSR antagonists and should be considered illustrative.

Introduction: The Ghrelin Receptor and its Therapeutic Potential

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor primarily recognized for its role in mediating the effects of ghrelin, the "hunger hormone".[1] Ghrelin, a 28-amino acid peptide produced mainly by the stomach, stimulates appetite, growth hormone (GH) secretion, and plays a significant role in energy homeostasis.[2] The ghrelin/GHSR system is a key regulator of various physiological processes, making it an attractive target for therapeutic intervention in a range of conditions.[1]

GHSR antagonists are compounds that bind to the ghrelin receptor and block the actions of ghrelin and other synthetic agonists.[1][3] By inhibiting GHSR signaling, these antagonists hold therapeutic promise for conditions characterized by excessive ghrelin activity, such as obesity, metabolic syndrome, and certain eating disorders like Prader-Willi syndrome.[1][3] Furthermore, emerging research suggests potential applications in neurodegenerative diseases and certain types of cancer.[1][4] This guide will delve into the biological activity of peptide-based GHSR antagonists, their mechanism of action, and the experimental approaches used for their characterization.

Mechanism of Action: Competitive Inhibition of GHSR

Peptide-based GHSR antagonists typically function as competitive inhibitors. They are designed to bind to the same site on the GHSR as the endogenous ligand, ghrelin, but without initiating the conformational changes required for receptor activation.[1] This competitive binding prevents ghrelin from activating the receptor, thereby blocking its downstream physiological effects.[1] The inclusion of non-natural amino acids, such as N-methylated residues, can enhance the peptide's stability and pharmacokinetic properties.[5]

The binding affinity of these antagonists to the GHSR is a critical determinant of their potency. High-affinity antagonists can effectively block ghrelin signaling even at low concentrations. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in binding assays.

Signaling Pathways Modulated by GHSR Antagonism

The GHSR is known to couple to multiple G proteins, primarily Gαq and Gαi/o, leading to the activation of various downstream signaling cascades. Ghrelin binding to GHSR1a typically stimulates Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

GHSR antagonists, by preventing ghrelin binding, inhibit this signaling cascade, leading to a reduction in intracellular calcium levels and downstream cellular responses. The diagram below illustrates the canonical GHSR signaling pathway and the point of intervention for antagonists.

Caption: GHSR signaling pathway and the inhibitory action of an antagonist.

Quantitative Data on Representative Peptide-Based GHSR Antagonists

The potency of GHSR antagonists is determined through various in vitro assays. The following table summarizes quantitative data for several representative peptide-based GHSR antagonists from the literature. These values are indicative of the typical potencies observed for this class of compounds.

| Compound ID | Description | Assay Type | Parameter | Value | Reference |

| [D-Lys3]-GHRP-6 | Peptide analog of a growth hormone-releasing peptide | Competitive Binding | IC50 | 10-fold higher than ghrelin | [7] |

| Substance P analog | [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | Functional Antagonism | - | Suppresses feeding in mice | [7] |

| BIM-28163 | Full-length ghrelin analog | Competitive Binding | IC50 | 10-fold higher than ghrelin | [7] |

| JMV 2959 | Pseudopeptide | Competitive Binding | Ki | 1.9 nM | [6] |

| SPA | Peptidomimetic | Functional (Inverse Agonist) | - | Inhibits constitutive activity | [6] |

Experimental Protocols for Characterization of GHSR Antagonists

The biological evaluation of novel GHSR antagonists involves a series of well-defined in vitro and in vivo experiments to determine their potency, selectivity, and physiological effects.

In Vitro Assays

5.1.1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GHSR.

-

Principle: The assay measures the ability of a non-labeled antagonist to compete with a radiolabeled ligand (e.g., [125I]ghrelin) for binding to membranes prepared from cells overexpressing the GHSR.[8]

-

Methodology:

-

Cell membranes expressing GHSR are incubated with a fixed concentration of radiolabeled ghrelin and varying concentrations of the unlabeled antagonist.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[8]

-

5.1.2 Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block ghrelin-induced increases in intracellular calcium.

-

Principle: Cells expressing GHSR are loaded with a calcium-sensitive fluorescent dye. The binding of an agonist like ghrelin to the GHSR triggers a Gq-mediated release of intracellular calcium, leading to an increase in fluorescence. An antagonist will inhibit this response.[9][10]

-

Methodology:

-

Cells stably expressing GHSR are plated in a microplate and loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are pre-incubated with varying concentrations of the antagonist.

-

A fixed concentration of ghrelin is then added to stimulate the cells.

-

Changes in intracellular calcium are measured by monitoring fluorescence using a plate reader.

-

The IC50 value, representing the concentration of antagonist that causes 50% inhibition of the ghrelin-induced calcium response, is calculated.[9]

-

Caption: General experimental workflow for GHSR antagonist characterization.

In Vivo Studies

5.2.1 Food Intake and Body Weight Regulation

These studies assess the effect of the antagonist on appetite and long-term energy balance in animal models.

-

Principle: The antagonist is administered to animals (e.g., mice or rats), and changes in food consumption and body weight are monitored over time.[11][12]

-

Methodology:

-

Animals are housed individually with free access to food and water.

-

For acute studies, the antagonist is administered, and food intake is measured over a short period (e.g., 2-4 hours).

-

For chronic studies, the antagonist is administered daily for an extended period (e.g., several weeks), and both food intake and body weight are regularly recorded.[11]

-

Body composition (fat mass vs. lean mass) may also be assessed using techniques like DEXA scans.[12]

-

5.2.2 Glucose Tolerance Test

This test evaluates the impact of the antagonist on glucose metabolism.

-

Principle: Ghrelin is known to influence insulin secretion and glucose homeostasis. This test determines if the antagonist can improve glucose handling.[8]

-

Methodology:

-

Animals are fasted overnight.

-

The antagonist is administered prior to a glucose challenge.

-

A bolus of glucose is administered orally or intraperitoneally.

-

Blood samples are collected at various time points post-glucose administration, and blood glucose levels are measured.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Conclusion

Peptide-based GHSR antagonists represent a promising class of therapeutic agents with the potential to address a variety of metabolic and endocrine disorders. Their mechanism of action, centered on the competitive inhibition of the ghrelin receptor, offers a targeted approach to modulating the physiological effects of ghrelin. The development of potent and selective antagonists, guided by a robust framework of in vitro and in vivo characterization, is crucial for translating the therapeutic potential of GHSR modulation into clinical applications. While the specific peptide SNNF(N-Me)GA(N-Me)ILSS remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for understanding the biological activity of this important class of molecules.

References

- 1. What are GHSR antagonists and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Growth hormone secretagogue receptor antagonists as anti-obesity therapies? Still an open question - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of antagonists of growth hormone-releasing hormone with high and protracted in vivo activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Discovery of a new class of ghrelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Methylated Peptides as Inhibitors of Amyloid Formation: A Case Study of SNNF(N-Me)GA(N-Me)ILSS

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease (AD). Consequently, the development of therapeutic agents that can inhibit this aggregation process is a primary focus of AD research. N-methylated peptides have emerged as a promising class of inhibitors, designed to interfere with the hydrogen bonding necessary for β-sheet formation and fibril elongation. This technical guide provides a comprehensive overview of the principles behind N-methylated peptide inhibitors, using the hypothetical peptide SNNF(N-Me)GA(N-Me)ILSS as a structural model. While specific experimental data for SNNF(N-Me)GA(N-Me)ILSS is not publicly available, this guide synthesizes information from studies on analogous N-methylated peptides and the broader field of amyloid inhibition to provide a detailed understanding of their mechanism of action, experimental evaluation, and the cellular pathways they modulate.

Introduction: The Rationale for N-Methylated Peptide Inhibitors

The self-assembly of Aβ monomers into toxic oligomers and insoluble fibrils is a critical event in the pathogenesis of Alzheimer's disease. These aggregates are associated with synaptic dysfunction, neuronal cell death, and cognitive decline. The core structure of amyloid fibrils is the cross-β-sheet, where individual peptide chains are held together by a network of backbone hydrogen bonds.

N-methylated peptides are peptidomimetics in which one or more backbone amide protons are replaced by a methyl group. This modification sterically hinders the formation of hydrogen bonds, effectively "capping" the growing amyloid fibril and preventing further monomer addition. These peptides are designed to recognize and bind to specific sequences of the Aβ peptide, often targeting the central hydrophobic core (CHC) which is critical for aggregation.

The peptide sequence SNNFGAILSS contains residues known to be involved in amyloidogenic interactions. The strategic N-methylation at Glycine (G) and Alanine (A) residues in SNNF(N-Me)GA(N-Me)ILSS is intended to disrupt the β-sheet formation that would otherwise be propagated by these small, flexible amino acids.

Mechanism of Action

N-methylated peptides inhibit amyloid aggregation through a multi-faceted mechanism:

-

Direct Binding and Steric Hindrance: These peptides are designed to bind to the aggregation-prone regions of Aβ monomers or oligomers. Once bound, the N-methyl groups act as a steric block, preventing the addition of subsequent Aβ monomers to the growing fibril.

-

Disruption of β-Sheet Formation: The presence of the N-methyl group disrupts the regular hydrogen bonding pattern required for the formation and stabilization of β-sheets, the fundamental structural motif of amyloid fibrils.

-

Diversion to Non-Toxic Aggregates: Some N-methylated peptides have been shown to redirect the aggregation pathway towards the formation of non-toxic, amorphous aggregates instead of structured, toxic oligomers and fibrils. For instance, the N-methylated peptide SEN304 promotes the aggregation of toxic oligomers into a nontoxic form with a different morphology.[1]

-

Enhanced Proteolytic Resistance and Bioavailability: N-methylation can increase the resistance of peptides to enzymatic degradation and improve their membrane permeability, enhancing their potential as therapeutic agents.

The proposed inhibitory mechanism of an N-methylated peptide binding to an amyloid-beta monomer is depicted below.

Quantitative Data on Amyloid-Beta Aggregation Inhibition

While specific quantitative data for SNNF(N-Me)GA(N-Me)ILSS is not available in the public domain, this section presents representative data from studies on other N-methylated peptides and small molecule inhibitors of Aβ aggregation to illustrate the typical efficacy of such compounds.

Table 1: IC50 Values of Various Aβ Aggregation Inhibitors

| Inhibitor | Target | Assay | IC50 (µM) | Reference |

| Tannic Acid | Aβ42 | ThT Assay | ~0.1 | [2] |

| Curcumin | Aβ42 | ThT Assay | 1.1 | [2] |

| Rosmarinic Acid | Aβ42 | ThT Assay | 1.1 | [2] |

| Ferulic Acid | Aβ42 | ThT Assay | 5.5 | [2] |

| Rifampicin | Aβ42 | ThT Assay | 9.1 | [2] |

| Tetracycline | Aβ42 | ThT Assay | 10 | [2] |

| Compound 3B7 | Aβ42 | ThT Assay | ~25-50 | [2] |

| Compound 3G7 | Aβ42 | ThT Assay | ~25-50 | [2] |

| Nicotine | Aβ42 | ThT Assay | 50 | [2] |

| SEN304 | Aβ(1-42) | Multiple Assays | Potent Inhibitor* | [3][4] |

*Note: While specific IC50 values for SEN304 are not consistently reported as a single value across studies, it is described as a "powerful inhibitor" of Aβ(1-42) toxicity and aggregation.[3][4]

Table 2: Binding Affinities of an Exemplary Inhibitor to Aβ Species

| Inhibitor | Aβ Species | Binding Affinity (Kd) | Method | Reference |

| SLF | Aβ Monomer/Dimer | Sub-nanomolar | MP-SPR | [5] |

| SLF | Aβ Oligomer | ~100 µM | MP-SPR | [5] |

Experimental Protocols

The evaluation of potential amyloid inhibitors requires a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Amyloid-beta (1-42) peptide, pre-treated to ensure monomeric state (e.g., HFIP treatment)

-

N-methylated peptide inhibitor (e.g., SNNF(N-Me)GA(N-Me)ILSS)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

-

Preparation of Aβ solution: Reconstitute monomeric Aβ peptide in a suitable buffer (e.g., 10 mM NaOH) and then dilute to the desired final concentration (e.g., 10-20 µM) in PBS.

-

Preparation of inhibitor solutions: Prepare a stock solution of the N-methylated peptide in an appropriate solvent (e.g., DMSO or water) and create a dilution series to test a range of concentrations.

-

Assay setup: In a 96-well plate, combine the Aβ solution, ThT (final concentration of ~10 µM), and the inhibitor at various concentrations. Include control wells with Aβ and ThT alone (positive control) and buffer with ThT alone (negative control).

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in the plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for a period of 24-48 hours.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The inhibition of aggregation can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase between the samples with and without the inhibitor.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.

Materials:

-

Aβ aggregation reaction samples (from ThT assay or separate incubation)

-

Copper grids coated with a carbon film (e.g., 200-400 mesh)

-

Negative stain solution (e.g., 2% uranyl acetate in water)

-

Filter paper

-

Transmission Electron Microscope

Protocol:

-

Sample Application: Apply a small aliquot (e.g., 3-5 µL) of the Aβ aggregation sample onto the surface of a carbon-coated copper grid. Allow the sample to adsorb for approximately 1-2 minutes.

-

Washing: Wick away the excess sample with the edge of a piece of filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds.

-

Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Examine the grid using a transmission electron microscope at various magnifications to observe the morphology of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments.

Cellular Toxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of Aβ oligomers and the protective effects of inhibitors.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Cell culture medium and supplements

-

Aβ oligomer preparation

-

N-methylated peptide inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at ~570 nm

Protocol:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare Aβ oligomers according to established protocols. Treat the cells with Aβ oligomers in the presence or absence of varying concentrations of the N-methylated peptide inhibitor. Include control wells with untreated cells and cells treated with the vehicle.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A dose-response curve can be generated to determine the concentration at which the inhibitor provides 50% protection (EC50).

Mandatory Visualizations

Signaling Pathways

Amyloid-beta oligomers are known to induce neuronal apoptosis through the activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK), and the subsequent activation of the caspase cascade.[3][6][7]

Experimental Workflow

The discovery and validation of amyloid-beta aggregation inhibitors typically follow a multi-step experimental workflow.

Conclusion

N-methylated peptides represent a rational and promising approach to the development of therapeutics for Alzheimer's disease. By directly targeting the molecular interactions that drive amyloid-beta aggregation, these compounds can inhibit the formation of toxic oligomers and fibrils. While the specific peptide SNNF(N-Me)GA(N-Me)ILSS serves as a conceptual model in this guide, the principles of its design and the methods for its evaluation are broadly applicable to this class of inhibitors. Further research into the optimization of sequence, N-methylation sites, and pharmacokinetic properties will be crucial in translating the potential of these molecules into effective clinical treatments for Alzheimer's disease.

References

- 1. High throughput screening of beta-amyloid secretion inhibitors using homogenous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-methylated peptide SEN304 powerfully inhibits Aβ(1-42) toxicity by perturbing oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives | Exon Publications [exonpublications.com]

- 5. Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK: a stress-activated protein kinase therapeutic strategies and involvement in Alzheimer's and various neurodegenerative abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of N-Methylated IAPP Derivatives: A Technical Guide to Inhibition of Amyloid Aggregation and Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islet Amyloid Polypeptide (IAPP), or amylin, is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells. While it plays a role in glucose homeostasis, its misfolding and aggregation into amyloid fibrils are hallmarks of type 2 diabetes, contributing to β-cell dysfunction and death. The inhibition of IAPP aggregation and the modulation of its receptor activity are therefore key therapeutic strategies. This technical guide delves into the discovery and development of N-methylated IAPP derivatives, a promising class of molecules designed to combat the pathological effects of IAPP aggregation while retaining or even enhancing its hormonal functions. N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a strategic modification that can disrupt the hydrogen bonding necessary for β-sheet formation, the foundation of amyloid fibrils, thereby inhibiting aggregation.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, intended to serve as a resource for researchers in the field.

Data on N-Methylated IAPP Derivatives

The following tables summarize the biological activities of select N-methylated IAPP derivatives. While specific IC50 and EC50 values from the primary literature are not publicly available, descriptive data from key studies are presented.

Table 1: Inhibition of IAPP Aggregation by N-Methylated IAPP Derivatives

| Derivative | N-Methylation Position(s) | Inhibition of IAPP Aggregation | Reference |

| IAPP-GI | Gly24, Ile26 | Nanomolar affinity inhibition | [2] |

| NF(N-Me)GA(N-Me)IL | Phe, Ala within the NFGAIL core | Potent inhibitor | |

| H-F(N-Me)GA(N-Me)IL-OH | Phe, Ala within the FGAIL core | Significantly inhibited aggregation of the 23-27 amyloidogenic core |

Table 2: IAPP Receptor Agonism of N-Methylated IAPP Derivatives

| Derivative | N-Methylation Position(s) | Receptor Agonist Activity | Reference |

| IAPP-GI | Gly24, Ile26 | Potent IAPP receptor agonist | [2] |

Experimental Protocols

Synthesis of N-Methylated IAPP Derivatives via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of N-methylated peptides using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (or Fmoc-N-methyl-amino acid), OxymaPure®, and DIC in DMF in a 4:4:4 molar ratio relative to the resin loading capacity.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature. For coupling to an N-methylated residue, extend the coupling time to 4 hours or use a more potent coupling reagent like HATU.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/DTT/Water (90:5:2.5:2.5 v/v/w/v).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Thioflavin T (ThT) Assay for IAPP Aggregation Inhibition

This assay measures the extent of amyloid fibril formation in the presence and absence of N-methylated IAPP derivatives.

Materials:

-

Lyophilized human IAPP (hIAPP)

-

Lyophilized N-methylated IAPP derivative

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of hIAPP by dissolving the lyophilized peptide in an appropriate solvent (e.g., 100% hexafluoroisopropanol (HFIP)), followed by lyophilization to remove pre-existing aggregates.

-

Dissolve the treated hIAPP and the N-methylated IAPP derivative in the assay buffer to the desired concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add hIAPP solution to the desired final concentration (e.g., 10 µM).

-

Add the N-methylated IAPP derivative at various concentrations to the wells containing hIAPP.

-

Include control wells with hIAPP alone (positive control) and buffer alone (negative control).

-

Add ThT to all wells to a final concentration of 10-20 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours).

-

-

Data Analysis:

-

Subtract the background fluorescence (buffer with ThT) from all readings.

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

-

Determine the lag time and the maximum fluorescence intensity for each condition.

-

Calculate the percentage of inhibition at a specific time point or from the maximum fluorescence values.

-

The IC50 value, the concentration of the inhibitor that reduces hIAPP aggregation by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

MTT Assay for Cell Viability and Protection from IAPP-Induced Cytotoxicity

This colorimetric assay assesses the ability of N-methylated IAPP derivatives to protect cells from the toxic effects of IAPP aggregates.

Materials:

-

Pancreatic β-cell line (e.g., INS-1E)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

hIAPP and N-methylated IAPP derivative solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Seed the pancreatic β-cells into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare solutions of hIAPP and the N-methylated IAPP derivative in serum-free cell culture medium.

-

Expose the cells to:

-

Medium alone (untreated control).

-

hIAPP alone (toxicity control).

-

hIAPP co-incubated with various concentrations of the N-methylated IAPP derivative.

-

The N-methylated IAPP derivative alone (to test for inherent toxicity).

-

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours or overnight at 37°C in the dark.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the cell viability as a percentage of the untreated control.

-

Plot the cell viability against the concentration of the N-methylated IAPP derivative to determine its protective effect.

-

The EC50 value, the concentration of the derivative that provides 50% protection against hIAPP-induced toxicity, can be calculated from the dose-response curve.

-

Visualizations

IAPP Receptor Signaling Pathway

The IAPP receptor is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Upon IAPP binding, the receptor activates G-proteins, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling cascades.

Experimental Workflow for Discovery of N-Methylated IAPP Derivatives

This workflow outlines the key stages in the discovery and preclinical evaluation of N-methylated IAPP derivatives as potential therapeutics.

Conclusion

N-methylated IAPP derivatives represent a promising avenue for the development of novel therapeutics for type 2 diabetes. By strategically modifying the IAPP peptide backbone, it is possible to inhibit its amyloidogenic and cytotoxic properties while maintaining or even enhancing its beneficial receptor-mediated activities.[2] The methodologies and workflows presented in this guide provide a framework for the continued discovery and evaluation of these important molecules. Further research, particularly in generating comprehensive quantitative structure-activity relationship data, will be crucial in optimizing the design of next-generation N-methylated IAPP derivatives with improved therapeutic profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of SNNF(N-Me)GA(N-Me)ILSS

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide SNNF(N-Me)GA(N-Me)ILSS is not found in publicly available literature. Therefore, this guide is based on the inferred physicochemical properties from its constituent amino acids and the known effects of N-methylation on peptides. The experimental protocols and diagrams are representative of standard methods used for peptide characterization.

Introduction

SNNF(N-Me)GA(N-Me)ILSS is a modified dodecapeptide with the sequence Ser-Asn-Asn-Phe-(N-Me)Gly-Ala-(N-Me)Ile-Leu-Ser-Ser. The presence of two N-methylated amino acids, glycine and isoleucine, is expected to significantly influence its physicochemical properties compared to its non-methylated counterpart. N-methylation is a common strategy in medicinal chemistry to enhance peptide stability, membrane permeability, and bioavailability.[1][2][3][4][5][6] This guide provides a comprehensive overview of the predicted physicochemical properties of SNNF(N-Me)GA(N-Me)ILSS, along with standard experimental protocols for their determination.

Predicted Physicochemical Properties

The physicochemical properties of SNNF(N-Me)GA(N-Me)ILSS are summarized in the tables below. These values are estimated based on the properties of the individual amino acids and the general effects of N-methylation.

Table 1: Predicted General Physicochemical Properties of SNNF(N-Me)GA(N-Me)ILSS

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C63H109N17O20 | Based on the sum of the atomic compositions of the amino acid residues, including the two methyl groups from N-methylation and accounting for the formation of peptide bonds. |

| Molecular Weight | 1432.66 g/mol | Calculated from the molecular formula. |

| Isoelectric Point (pI) | Predicted to be in the neutral to slightly acidic range. | The peptide contains two acidic residues (Asparagine can be weakly acidic) and no basic residues. The exact pI would need to be determined experimentally or with specialized software. |

| Charge at pH 7 | Neutral or slightly negative. | Based on the pKa values of the terminal groups and the side chains of the constituent amino acids. |

Table 2: Predicted Solubility, Stability, and Lipophilicity of SNNF(N-Me)GA(N-Me)ILSS

| Property | Predicted Characteristic | Rationale and Effects of N-Methylation |

| Aqueous Solubility | Moderate to High | N-methylation can disrupt the planarity of the peptide backbone, which may increase the water-accessible polar surface area, leading to higher solubility.[7][8][9][10] However, the presence of several hydrophobic residues (Phe, Ala, Ile, Leu) will counteract this effect. The overall solubility will be a balance of these factors. |

| Stability (Proteolytic Degradation) | High | N-methylation of the amide bond sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its plasma half-life.[1][2][3][5][11] |

| Lipophilicity (LogP/LogD) | Increased | The addition of methyl groups to the amide nitrogens increases the overall hydrophobicity of the peptide, leading to a higher LogP or LogD value.[2][6][7][8][9][12] This can improve membrane permeability. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

The solubility of SNNF(N-Me)GA(N-Me)ILSS can be determined using a standard shake-flask method followed by quantification.

Workflow for Solubility Determination

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylated Peptides as Amyloid Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. A promising therapeutic strategy involves the development of molecules that can inhibit this aggregation process. Among these, N-methylated peptides have emerged as a potent class of inhibitors. This technical guide provides an in-depth overview of the core principles, mechanism of action, and experimental evaluation of N-methylated amyloid inhibitors, with a focus on peptides like SNNF(N-Me)GA(N-Me)ILSS. While specific data for the SNNF(N-Me)GA(N-Me)ILSS sequence is not available in public literature, the principles and data presented herein for other N-methylated peptides serve as a strong proxy for understanding its potential as an amyloid inhibitor.

N-methylated peptides are designed to interfere with the hydrogen bonding that is critical for the formation of β-sheets, the secondary structures that underpin amyloid fibrils.[1][2][3] By replacing a backbone amide proton with a methyl group, these peptides can bind to one face of an aggregating peptide but are unable to propagate the hydrogen-bonding network on the other face, effectively "capping" the growing amyloid fibril.[1][3][4] This guide will detail the mechanism, present quantitative data for representative N-methylated peptides, and provide standardized experimental protocols for their evaluation.

Mechanism of Action: Disrupting Amyloid Aggregation

The primary mechanism by which N-methylated peptides inhibit amyloid formation is through the disruption of β-sheet elongation. Amyloid fibrils are formed through the sequential addition of monomeric peptides, which adopt a β-strand conformation and hydrogen bond with the growing fibril. N-methylated peptides are designed to mimic a segment of the amyloid peptide, allowing them to recognize and bind to the aggregation-prone regions of Aβ.

Once bound, the N-methyl group on the inhibitor peptide's backbone prevents the formation of a crucial hydrogen bond with the next incoming Aβ monomer. This steric hindrance effectively terminates the fibril's growth at that point. Furthermore, some N-methylated peptides have been shown to not only inhibit the formation of new fibrils but also to disaggregate pre-formed fibrils and redirect the aggregation pathway towards non-toxic, amorphous aggregates.[2]

Quantitative Data on Amyloid Inhibition

The efficacy of N-methylated peptides as amyloid inhibitors is quantified using various biophysical and cell-based assays. The following tables summarize representative data for N-methylated peptides designed to inhibit Aβ aggregation.

Table 1: Inhibition of Aβ Fibril Formation (Thioflavin T Assay)

| Peptide Inhibitor | Target Aβ Species | Inhibitor:Aβ Ratio | % Inhibition of Fibril Formation | Reference |

| KKLV(N-Me-F)FA | Aβ42 | 1:1 | > 80% | [2] |

| KKLVF(N-Me-F)A | Aβ42 | 1:1 | > 80% | [2] |

| OR2 | Aβ42 | Not Specified | Complete Protection | [2] |

| OR2 | Aβ40 | Not Specified | Complete Protection | [2] |

Table 2: Rescue of Cell Viability from Aβ-induced Toxicity (MTT Assay)

| Peptide Inhibitor | Cell Line | Aβ Species | % Cell Viability (vs. Aβ alone) | Reference |

| KKLV(N-Me-F)FA | PC-12 | Aβ42 | > 80% | [2] |

| KKLVF(N-Me-F)A | PC-12 | Aβ42 | > 80% | [2] |

| OR2 | Not Specified | Aged Aβ40 | > 80% | [2] |

| OR2 | Not Specified | Aged Aβ42 | > 70% | [2] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of amyloid inhibitors. Below are detailed methodologies for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to quantify the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol:

-

Preparation of Aβ: Synthetic Aβ peptide (e.g., Aβ1-42) is monomerized by dissolving in a strong solvent like hexafluoroisopropanol (HFIP), followed by evaporation of the solvent. The resulting peptide film is then dissolved in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.

-

Incubation: Monomeric Aβ is incubated at 37°C with or without the N-methylated peptide inhibitor at various molar ratios.

-

ThT Measurement: At specific time points, aliquots of the incubation mixture are added to a solution of ThT (typically 20-50 µM) in a microplate.

-

Fluorescence Reading: Fluorescence intensity is measured using a microplate reader with excitation at approximately 450 nm and emission at approximately 482 nm.

-

Data Analysis: The percentage inhibition is calculated by comparing the fluorescence intensity of samples with the inhibitor to the control (Aβ alone).

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates and to confirm the inhibitory effect of the N-methylated peptide on fibril formation.

Protocol:

-

Sample Preparation: Aβ is incubated with and without the inhibitor as described for the ThT assay.

-

Grid Preparation: A small aliquot (e.g., 5-10 µL) of the sample is applied to a carbon-coated copper grid and allowed to adsorb for a few minutes.

-

Staining: The grid is washed with distilled water and then negatively stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate.

-

Imaging: The grid is dried and then examined using a transmission electron microscope.

-

Analysis: Images are captured to compare the morphology of Aβ aggregates in the presence and absence of the inhibitor. Effective inhibitors will show a reduction in fibril formation and may show an increase in amorphous aggregates.

Cell Viability (MTT) Assay

The MTT assay assesses the ability of the N-methylated peptide to protect cells from the cytotoxic effects of Aβ aggregates.

Protocol:

-

Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y or PC-12) is cultured in a 96-well plate.

-

Aβ Preparation: Aβ oligomers or fibrils are prepared by pre-incubating monomeric Aβ.

-

Treatment: The cultured cells are treated with the pre-aggregated Aβ in the presence or absence of the N-methylated peptide inhibitor.

-

MTT Addition: After an incubation period (e.g., 24-48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

N-methylated peptides represent a highly promising class of amyloid inhibitors with a clear and rational mechanism of action. By physically blocking the hydrogen bonding required for β-sheet formation, these peptides can effectively halt the aggregation of Aβ peptides. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel N-methylated inhibitors like SNNF(N-Me)GA(N-Me)ILSS. Further research and optimization of these peptide inhibitors could lead to the development of effective therapeutics for Alzheimer's disease and other amyloid-related disorders.

References

- 1. The N-methylated peptide SEN304 powerfully inhibits Aβ(1-42) toxicity by perturbing oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. people.bath.ac.uk [people.bath.ac.uk]

The Strategic Role of N-Methylation in Peptide Structure and Drug Design: A Technical Guide

Introduction: N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a subtle yet powerful modification in medicinal chemistry. This strategic alteration serves as a critical tool for peptide scientists and drug developers to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. By introducing steric constraints and altering physicochemical properties, N-methylation provides a rational approach to fine-tune peptide conformation, enhance proteolytic resistance, and improve membrane permeability, thereby transforming peptide leads into viable therapeutic candidates.

Core Principles: The Structural and Energetic Impact of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates fundamental changes in the molecule's structural and energetic landscape. The primary effects are twofold: the imposition of steric hindrance and the removal of a hydrogen bond donor.

-

Steric Hindrance and Conformational Restriction: The methyl group's bulk restricts the rotational freedom around the peptide bond, constraining the peptide's conformational flexibility. This can stabilize specific secondary structures, such as β-turns or helical folds. A key consequence is the altered energy barrier between the cis and trans conformations of the amide bond. While standard peptide bonds overwhelmingly favor the trans state, N-methylated bonds have a more evenly distributed population of cis and trans isomers, which can significantly influence the peptide's overall three-dimensional structure. X-ray crystallography studies have confirmed that poly-N-methylated peptides can adopt stable β-strand conformations.

-

Energetic Alterations: From an energetic standpoint, replacing the amide hydrogen with a methyl group eliminates a hydrogen bond donor. This modification reduces the peptide's overall polarity and hydrogen bonding capacity, leading to a significant increase in lipophilicity. This change is a primary driver behind the improved membrane permeability observed in many N-methylated peptides.

Enhancing Peptide Druggability: Key Benefits and Quantitative Data

N-methylation is a widely employed strategy to enhance the drug-like properties of peptides. The structural and energetic changes it induces translate into tangible improvements in stability, permeability, and receptor interaction.

Increased Metabolic Stability

One of the most significant advantages of N-methylation is the dramatic enhancement of a peptide's resistance to enzymatic degradation. The methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the peptide backbone. This leads to a substantially longer half-life in biological systems. Strategically methylating bonds identified as labile sites can confer site-specific stability.

| Peptide/Analog | Modification | Protease/System | Half-life Improvement | Reference |

| Somatostatin Analog | Multiple N-methylations | - | 5-fold increase (15.5 min to 74 min) | |

| G-protein Ligand (DKLYWWEFL) | Single N-Me at P1' (N-Me-L8) | Trypsin | >1000-fold increase | |

| G-protein Ligand (DKLYWWEFL) | Single N-Me at P1 (N-Me-K) | Trypsin | 72-fold increase | |

| Glutathione (GSH) Analog | N-methylation | In vivo (rat plasma) | 16.8-fold increase |

Table 1: Quantitative impact of N-methylation on the proteolytic stability of various peptides.

Improved Bioavailability and Membrane Permeability

By increasing lipophilicity and reducing the capacity for hydrogen bonding, N-methylation can significantly improve a peptide's ability to passively diffuse across hydrophobic biological membranes, a critical step for oral absorption. This has been shown to translate directly to enhanced oral bioavailability. For example, a tri-N-methylated version of the Veber-Hirschmann peptide analog achieved an oral bioavailability of 10%. Similarly, a cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats.

| Peptide Library/Analog | Modification(s) | Permeability Assay | Key Finding | Reference |

| Cyclic Hexapeptide Library | Multiple N-methylations | Caco-2 | 10 analogs showed high permeability (Papp > 1 x 10⁻⁵ cm/s) | |

| Cyclic Hexapeptide | Three N-methyl groups | In vivo (rat) | 28% oral bioavailability | |

| Veber-Hirschmann Analog | Tri-N-methylation | In vivo | 10% oral bioavailability | |

| Glutathione (GSH) Analog | N-methylation | In vivo (rat) | 16.1-fold increase in oral bioavailability |

Table 2: Effect of N-methylation on peptide permeability and oral bioavailability.

Modulation of Biological Activity and Selectivity

The conformational rigidity imposed by N-methylation can pre-organize a peptide into its bioactive conformation, potentially enhancing its binding affinity for a target receptor. However, this modification must be approached with caution, as methylation at a residue critical for binding can also disrupt affinity due to steric hindrance. Beyond affinity, N-methylation can also be a tool to enhance receptor selectivity. By locking the peptide into a conformation recognized by one receptor subtype over another, it is possible to achieve improved target specificity, as demonstrated with a cyclic hexapeptide integrin antagonist.

| Peptide System | Modification | Effect on Affinity/Selectivity | Reference |

| Cyclic Hexapeptide | Multiple N-methylations | Increased selectivity for different integrin subtypes | |

| G-protein Ligand | N-methyl scan | N-Me-L8 improved affinity (Kd = 100 nM vs 200 nM for WT) | |

| Peptide Ligands | General Observation | Subsequent N-methylation often lowers or abolishes target affinity |

Table 3: N-methylation effects on receptor binding and selectivity.

Experimental Protocols and Methodologies

The synthesis and analysis of N-methylated peptides require specialized protocols to overcome the challenges posed by this modification.

Synthesis of N-Methylated Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for creating N-methylated peptides. This can be achieved by incorporating pre-synthesized N-methylated amino acid building blocks or by performing methylation directly on the resin-bound peptide.

On-Resin N-Methylation Protocol (Three-Step Method): A widely used on-resin method involves three steps fully integrated with the SPPS workflow.

-

Sulfonylation: The free N-terminal amine of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like N,N-dimethylaminopyridine (DMAP).

-

Methylation (Mitsunobu-type reaction): The protected sulfonamide is then N-alkylated using a methylating agent (e.g., methyl p-toluenesulfonate or methyl iodide).

-

Desulfonylation: The o-NBS protecting group is removed using a nucleophile, typically a thiol like 2-mercaptoethanol in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to reveal the newly formed secondary N-methyl amine.

Challenges in Synthesis: The synthesis of N-methyl-rich peptides is challenging. The coupling of an activated amino acid onto the sterically hindered secondary amine of an N-methylated residue is often inefficient and can lead to low yields. This step frequently requires stronger coupling reagents like PyAOP or HATU/HOAt and sometimes microwave assistance to proceed to completion. Additionally, side reactions such as diketopiperazine formation and epimerization can occur.

Structural and Functional Analysis

Structural Characterization:

-